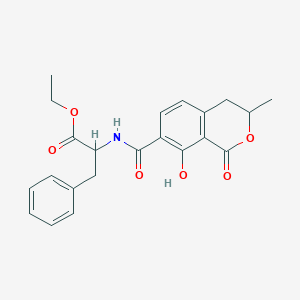

Ochratoxin B ethyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ochratoxin B ethyl ester, also known as this compound, is a useful research compound. Its molecular formula is C22H23NO6 and its molecular weight is 397.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Toxicological Research

Nephrotoxicity and Carcinogenicity

OTC, like its parent compound OTA, exhibits nephrotoxic properties. Studies have shown that it can lead to kidney damage in various animal models. For instance, a study conducted on F344 rats indicated that OTC is metabolized more rapidly than OTA, resulting in different toxicological outcomes. This rapid metabolism may contribute to its lower retention in kidneys compared to OTA, suggesting a potentially reduced risk of nephrotoxicity in certain contexts .

Moreover, research has linked OTC exposure to carcinogenic effects, albeit at a lower potency than OTA. The International Agency for Research on Cancer (IARC) classifies OTA as a probable human carcinogen based on sufficient evidence from animal studies . Given that OTC is structurally similar to OTA, ongoing investigations are crucial to elucidate its carcinogenic potential.

Food Safety and Regulation

Occurrence in Food Products

OTC contamination is a significant concern in the food industry, particularly in grains and wine. Studies have reported the natural co-occurrence of ochratoxins A and B in Sicilian red wines, highlighting the need for stringent monitoring of these mycotoxins during production processes . Regulatory agencies such as the European Food Safety Authority (EFSA) emphasize the importance of assessing ochratoxin levels in food products to mitigate health risks associated with consumption .

Risk Assessment

The assessment of OTC's risk involves evaluating its presence in dietary sources and understanding its toxicological profile. For example, while OTC is considered less toxic than OTA, its conversion into OTA after ingestion raises concerns about cumulative exposure and potential health implications .

Analytical Chemistry Applications

Detection and Quantification Techniques

OTC can be analyzed using advanced techniques such as liquid chromatography coupled with mass spectrometry (LC-MS). These methods allow for the sensitive detection of ochratoxins in various matrices, including food and biological samples. A recent review highlighted the development of aptamer-based biosensors for detecting ochratoxins, including OTC, which could enhance food safety monitoring efforts .

Metabolic Studies

Investigations into the metabolic pathways of OTC are essential for understanding its behavior in biological systems. Research has demonstrated that OTC undergoes metabolic conversion leading to various metabolites that may possess different toxicological profiles. The identification of these metabolites can provide insights into the compound's overall risk assessment and safety evaluation .

Case Studies

Case Study 1: Wine Contamination

A study examining the presence of ochratoxins in wines revealed that both OTA and OTC were frequently detected. The findings indicated that while OTC is less toxic than OTA, it still poses a significant risk due to its potential conversion into OTA post-consumption. This underscores the need for rigorous testing protocols within the wine industry to ensure consumer safety .

| Compound | Detection Rate (%) | Toxicity Level |

|---|---|---|

| Ochratoxin A | 85 | High |

| Ochratoxin B | 60 | Moderate |

Case Study 2: Agricultural Products

Research on agricultural products has shown that ochratoxins can contaminate grains during storage and processing. A comprehensive analysis across multiple studies indicated varying levels of contamination depending on environmental conditions and storage practices. This highlights the necessity for effective management strategies to minimize ochratoxin levels in food supplies .

化学反応の分析

Hydrolysis and De-esterification

The ethyl ester group undergoes hydrolysis under alkaline or enzymatic conditions:

-

Alkaline hydrolysis : In aqueous sodium hydroxide, the ester bond cleaves to regenerate ochratoxin B and ethanol .

-

Enzymatic hydrolysis : Carboxypeptidases and esterases catalyze the conversion to ochratoxin B, a critical detoxification pathway in biological systems .

| Condition | Product | Catalyst/Agent |

|---|---|---|

| Alkaline (pH > 10) | Ochratoxin B + Ethanol | NaOH/KOH |

| Enzymatic (e.g., gut) | Ochratoxin B | Carboxypeptidase A |

Metabolic Reactions

In vivo, ochratoxin B ethyl ester is metabolized into several derivatives:

-

Hydroxylation : Cytochrome P450 enzymes introduce hydroxyl groups at positions 4, 5′, 7′, and 10, forming metabolites like 4-OH-OTB and 10-OH-OTB .

-

Conjugation : Glucuronidation and sulfation enhance water solubility for renal excretion .

Key metabolic pathways include:

-

Phase I : Hydroxylation → Increased polarity.

-

Phase II : Glucuronide/sulfate conjugation → Detoxification.

Interaction with Serum Proteins

This compound binds to human serum albumin (HSA) but with lower affinity compared to ochratoxin A:

| Parameter | This compound | Ochratoxin A |

|---|---|---|

| Association constant (Kₐ) | 1.80 × 10⁶ L/mol | 4.5 × 10⁷ L/mol |

| Binding site | Sudlow site I | Sudlow site I |

The ethyl ester group reduces binding stability compared to ochratoxin A’s chlorinated structure, altering toxicokinetics .

Stability Under Environmental Conditions

-

Thermal stability : Resists degradation at temperatures up to 121°C but partially decomposes at 250°C .

-

Photodegradation : Exposure to UV light induces breakdown, with fluorescence properties shifting under acidic/alkaline conditions .

-

Chemical resistance : Stable in organic solvents (methanol, chloroform) but degrades in sodium hypochlorite solutions .

Comparative Reactivity with Other Ochratoxins

| Feature | This compound | Ochratoxin B | Ochratoxin A |

|---|---|---|---|

| Chlorine substituent | No | No | Yes |

| Ester group | Yes (ethyl) | No | No |

| Toxicity | Moderate | Low | High |

The absence of chlorine and presence of the ethyl ester group reduce nephrotoxicity compared to ochratoxin A .

特性

CAS番号 |

18420-71-8 |

|---|---|

分子式 |

C22H23NO6 |

分子量 |

397.4 g/mol |

IUPAC名 |

ethyl 2-[(8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl)amino]-3-phenylpropanoate |

InChI |

InChI=1S/C22H23NO6/c1-3-28-21(26)17(12-14-7-5-4-6-8-14)23-20(25)16-10-9-15-11-13(2)29-22(27)18(15)19(16)24/h4-10,13,17,24H,3,11-12H2,1-2H3,(H,23,25) |

InChIキー |

XXAVUHHKDMGGBR-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C(CC1=CC=CC=C1)NC(=O)C2=C(C3=C(CC(OC3=O)C)C=C2)O |

正規SMILES |

CCOC(=O)C(CC1=CC=CC=C1)NC(=O)C2=C(C3=C(CC(OC3=O)C)C=C2)O |

同義語 |

N-[(R)-3,4-Dihydro-8-hydroxy-3α-methyl-1-oxo-1H-2-benzopyran-7-yl]carbonyl-L-phenylalanine ethyl ester |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。